B1575012 Cancer/testis antigen 1 (ORF2 (14-33))

Cancer/testis antigen 1 (ORF2 (14-33))

カタログ番号 B1575012
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cancer/testis antigen 1;  NY-ESO-1

科学的研究の応用

  • Cancer/Testis Antigens as Targets for Cancer Immunotherapy : Cancer/testis (CT) antigens, including ORF2 (14-33), are expressed in male germ cells and various types of tumors, but not in adult somatic tissues. This unique expression pattern makes them ideal targets for cancer vaccines. CT antigens can induce spontaneous immune responses in cancer patients, leading to the development of antigen-specific cancer vaccines. Clinical trials with MAGE-A and NY-ESO-1, which are members of CT antigens, are currently in progress (Scanlan et al., 2002).

  • Expression in Various Cancer Types and Immunogenicity : Cancer-testis antigens like ORF2 (14-33) are expressed in melanoma, soft tissue sarcoma, and other cancers, but not in normal adult somatic tissue. Their expression can trigger T lymphocyte responses, making them useful in cancer immunotherapy and as biomarkers for early cancer detection (Segal et al., 2005).

  • Role as Biomarkers and Therapeutic Targets : CT antigens, due to their restricted expression in testis and various cancers, can serve as biomarkers for early detection of cancers and as promising candidates for cancer immunotherapy. Their expression in cancers can be immunogenic, making them major focuses for vaccine-based clinical trials (Ghafouri-Fard & Modarressi, 2009).

  • Preferential Expression in Hormone-Receptor Negative Cancers : Studies have shown that multiple Cancer/Testis Antigens, including ORF2 (14-33), are more frequently expressed in hormone receptor-negative and high-grade cancers, such as breast cancer. This suggests that CT antigens might be particularly relevant for cancers that currently have limited treatment options (Chen et al., 2011).

  • Novel Cancer Testis Antigens in Diverse Cancers : New CT antigens like ORF2 (14-33) are being identified in various cancers such as pancreatic, lung, and endometrial cancers, expanding the scope of potential targets for cancer diagnosis and immunotherapy (Okada et al., 2006).

  • Potential in Tumor Vaccines and Immunotherapy : The immunogenicity and restricted expression of CT antigens make them promising candidates for tumor vaccines. The development of therapeutic cancer vaccines based on CT antigens like ORF2 (14-33) is an area of active research, with multiple clinical trials already underway (Loukinov et al., 2006).

特性

製品名

Cancer/testis antigen 1 (ORF2 (14-33))

配列

QGAMLAAQERRVPRAAEVPR

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Cancer/testis antigen 1 (ORF2 (14-33)); NY-ESO-1 (OFR2(14-33))

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。